molecular formula C20H31N5O3S B1681176 Sufotidine CAS No. 80343-63-1

Sufotidine

Cat. No.: B1681176
CAS No.: 80343-63-1
M. Wt: 421.6 g/mol
InChI Key: JEYKZWRXDALMNG-UHFFFAOYSA-N
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Description

Sufotidine: is a long-acting competitive histamine H2 receptor antagonist that was under development as an antiulcerant by Glaxo (now GlaxoSmithKline). It was intended to be a follow-up compound to ranitidine (Zantac). This compound was designed to inhibit gastric acid secretion and was found to induce virtually 24-hour gastric anacidity when taken in doses of 600 mg twice daily .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sufotidine involves several steps, starting with the preparation of the core triazole structure. The key steps include:

  • Formation of the triazole ring.
  • Introduction of the methylsulfonylmethyl group.
  • Attachment of the piperidin-1-ylmethylphenoxypropyl side chain.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors and purification systems to streamline the process .

Chemical Reactions Analysis

Types of Reactions: Sufotidine undergoes various chemical reactions, including:

    Oxidation: The methylsulfonylmethyl group can undergo oxidation reactions.

    Substitution: The triazole ring and the piperidin-1-ylmethylphenoxypropyl side chain can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups .

Scientific Research Applications

Chemistry: Sufotidine has been used in research to study the inhibition of gastric acid secretion and the development of new H2 receptor antagonists.

Biology: In biological research, this compound has been used to investigate the role of histamine H2 receptors in various physiological processes.

Medicine: this compound was primarily developed for its potential use in treating peptic ulcers and gastroesophageal reflux disease (GERD). its development was terminated due to the appearance of carcinoid tumors in long-term toxicity testing in rodents .

Industry: While this compound itself is not used industrially, the knowledge gained from its development has contributed to the design of other H2 receptor antagonists .

Mechanism of Action

Sufotidine exerts its effects by competitively inhibiting histamine H2 receptors on the parietal cells of the stomach. This inhibition prevents the activation of proton pumps, thereby reducing gastric acid secretion. The molecular targets involved include the histamine H2 receptors and the associated signaling pathways that regulate acid secretion .

Properties

IUPAC Name

2-methyl-5-(methylsulfonylmethyl)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O3S/c1-24-20(22-19(23-24)16-29(2,26)27)21-10-7-13-28-18-9-6-8-17(14-18)15-25-11-4-3-5-12-25/h6,8-9,14H,3-5,7,10-13,15-16H2,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYKZWRXDALMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)CS(=O)(=O)C)NCCCOC2=CC=CC(=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50230254
Record name Sufotidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50230254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80343-63-1
Record name Sufotidine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080343631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sufotidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50230254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUFOTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56B0591Y76
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Peracetic acid (1.05 ml of a 6.1M solution) in acetic acid (7 ml) was added to an ice-cooled solution of 1-methyl-3-methylthiomethyl-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-1H-1,2,4-triazole-5-amine (0.82 g) in acetic acid (10 ml) with sodium acetate (0.52 g). The mixture was stirred at room temperature for 18 h, sodium sulphite (1.25 g) added and the mixture evaporated to dryness. The residue was basified to pH 8 with sodium bicarbonate solution, washed with ethyl acetate, basified to pH 10 with sodium carbonate and extracted with ethyl acetate to give a foam (0.46 g). This was crystallised from methyl acetate-petroleum ether (b.p. 60°-80°) to give the title compound as a white solid (0.22 g), m.p. 121°-122°.
Name
Peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
1-methyl-3-methylthiomethyl-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-1H-1,2,4-triazole-5-amine
Quantity
0.82 g
Type
reactant
Reaction Step Two
Quantity
0.52 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.25 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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